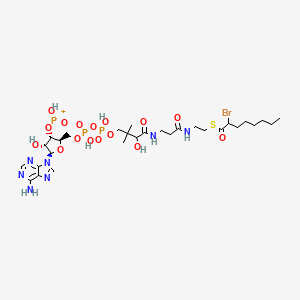
S-Ethyl methylcarbamothioate
Overview
Description
S-Ethyl methylcarbamothioate: is an organic compound belonging to the carbamothioate family It is characterized by the presence of a carbamothioate group, which consists of a carbonyl group bonded to a sulfur atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl methylcarbamothioate typically involves the reaction of an ethyl ester with a methylamine in the presence of a sulfur source. One common method is the Steglich esterification, which employs a carbodiimide coupling reagent and a suitable solvent such as dimethyl carbonate. The reaction conditions are generally mild, and the process can be optimized for higher yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as copper or palladium can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: S-Ethyl methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: S-Ethyl methylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit specific enzymes involved in disease progression is of significant interest .
Industry: this compound is used in the production of pesticides and herbicides. Its chemical properties make it effective in controlling various pests and weeds .
Mechanism of Action
The mechanism of action of S-Ethyl methylcarbamothioate involves its interaction with specific molecular targets. It primarily acts as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting the growth and survival of target organisms .
Comparison with Similar Compounds
- S-Methyl methylcarbamothioate
- S-Ethyl ethylcarbamothioate
- S-Propyl methylcarbamothioate
Comparison: S-Ethyl methylcarbamothioate is unique due to its specific ethyl and methyl groups, which confer distinct chemical properties compared to other carbamothioates. These properties include differences in solubility, reactivity, and biological activity. For example, S-Methyl methylcarbamothioate has a different reactivity profile due to the presence of a methyl group instead of an ethyl group .
Properties
IUPAC Name |
S-ethyl N-methylcarbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFBLXKOYASCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931064 | |
| Record name | S-Ethyl hydrogen methylcarbonimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14128-44-0 | |
| Record name | Carbamothioic acid, methyl-, S-ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014128440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Ethyl hydrogen methylcarbonimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















